4-Oxocyclohexanecarboxylic acid
Overview
Description
4-Oxocyclohexanecarboxylic acid: is a monocarboxylic acid with the molecular formula C7H10O3. It is a derivative of cyclohexanone, where a carboxylic acid group is substituted at the fourth position of the cyclohexanone ring. This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of β-alanine derivatives , which suggests that it may interact with enzymes or receptors involved in the metabolism or signaling pathways of β-alanine.
Mode of Action
It’s known that corynebacterium cyclohexanicum can degrade cyclohexanecarboxylic acid, a bacteriocide, through a pathway that includes the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid . This suggests that this compound may undergo enzymatic transformations in biological systems.
Biochemical Pathways
The conversion of this compound to 4-hydroxybenzoic acid suggests that it may be involved in the metabolic pathways of aromatic compounds .
Result of Action
Its use in the synthesis of β-alanine derivatives suggests that it may influence cellular processes related to β-alanine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of cyclohexanone. The process involves the use of a catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-hydroxybenzoic acid.
Reduction: The compound can be reduced to form cyclohexanecarboxylic acid.
Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxybenzoic acid.
Reduction: Cyclohexanecarboxylic acid.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
4-Oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Properties
IUPAC Name |
4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXUYGCLDGHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236325 | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-61-3 | |
Record name | 4-Oxocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ketocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the microbial degradation of 4-oxocyclohexanecarboxylic acid?
A1: Corynebacterium cyclohexanicum, a bacterium, can utilize this compound as its sole carbon source. This degradation process involves a two-step aromatization reaction catalyzed by two distinct desaturases. [, ]
Q2: Can you describe the two-step aromatization of this compound by Corynebacterium cyclohexanicum?
A2: In the first step, desaturase I converts this compound to (+)-4-oxocyclohex-2-enecarboxylic acid. Desaturase II then aromatizes (+)-4-oxocyclohex-2-enecarboxylic acid to 4-hydroxybenzoic acid, likely through a transient intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid. [, ]
Q3: What are the characteristics of desaturase I from Corynebacterium cyclohexanicum?
A3: Desaturase I is a monomeric enzyme with a molecular weight of 67 kDa. It contains one tryptophan, one histidine, and two cysteine residues. The enzyme produces equimolar amounts of 4-oxocyclohex-2-enecarboxylic acid and hydrogen peroxide from this compound. []
Q4: What is known about the structure of this compound?
A4: this compound exists in a chiral conformation due to the rotation of the carboxyl group relative to the plane defined by the ketone group and its point of attachment to the cyclohexane ring. [, ]
Q5: How does this compound engage in hydrogen bonding?
A5: this compound exhibits interesting hydrogen bonding patterns. In its monohydrate form, a complex network forms where water molecules mediate hydrogen bonds between the carboxyl and ketone groups of different this compound molecules. [, ] The anhydrous form displays acid-to-ketone hydrogen-bonding, creating catemers – chains of molecules linked by hydrogen bonds. [, ]
Q6: Have any derivatives of this compound been synthesized?
A6: Yes, various derivatives have been synthesized. For example, optically active hexahydro-2H-azepin-2-ones with substitutions at the 5-position have been generated starting from this compound. [] Additionally, researchers have synthesized methylated derivatives to investigate structure-activity relationships, particularly related to antiplasmin activity. []
Q7: What is the significance of the synthesis of optically active hexahydro-2H-azepin-2-ones from this compound?
A7: These derivatives, also known as ε-caprolactams, are monomers capable of forming polymers similar to Nylon 6. Using optically pure monomers allows for greater control over the polymer's structure and properties. For example, introducing a polar substituent like hydroxymethyl can induce stereoregularity and favor hydrogen bonding within the polymer. []
Q8: Can you elaborate on the synthesis and application of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid?
A8: This compound serves as an intermediate in the synthesis of a potent estrogen. The ethyl ester of this compound undergoes anti-hydrogenation, resulting in a specific stereochemistry where the carboxyl group is cis to the 2-methyl group and trans to the 3-ethyl group. []
Q9: What is the role of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid in the formation of bicyclic lactones?
A9: When reacted with p-methoxyphenylmagnesium bromide and subsequently treated with acid, this compound can yield two isomeric bicyclic lactones. A kinetically favored δ-lactone forms rapidly and reversibly, while a thermodynamically favored γ-lactone forms after prolonged acid treatment. [, , , ]
Q10: Are there any applications of this compound in the development of antimalarial drugs?
A10: Research has explored the use of this compound in the synthesis of tetraoxane antimalarials. These compounds exhibit potent activity against various strains of Plasmodium falciparum, including drug-resistant strains. The mechanism of action of these tetraoxanes involves iron-mediated reactions leading to the formation of reactive oxygen species, which are believed to be toxic to the malaria parasite. []
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